

Spectroscopic Profile of 3-Methyl-5-nitrobenzoisothiazole: A Technical Guide

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Compound of Interest

Compound Name: 3-Methyl-5-nitrobenzoisothiazole

Cat. No.: B1298835

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-Methyl-5-nitrobenzoisothiazole** (CAS No: 35272-19-6). Due to the limited availability of published experimental data for this specific molecule, this document outlines the expected spectroscopic characteristics based on its chemical structure and provides data for structurally analogous compounds for comparative purposes. Detailed experimental protocols for acquiring such data are also presented.

Core Compound Information

Identifier	Value	Reference
IUPAC Name	3-Methyl-5-nitrobenzoisothiazole	[1]
CAS Number	35272-19-6	[1]
Molecular Formula	C ₈ H ₆ N ₂ O ₂ S	[1]
Molecular Weight	194.21 g/mol	

Spectroscopic Data

Comprehensive experimental spectroscopic data for **3-Methyl-5-nitrobenzoisothiazole** is not readily available in the public domain. The following tables are presented as a template for

expected data, supplemented with information for structurally similar compounds where noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available			

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
Data not available	

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Intensity	Assignment
Data not available		

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
Data not available		

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques, based on standard practices for the characterization of organic compounds.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra would be acquired using a spectrometer operating at a field strength of 200 MHz for protons and 50 MHz for carbon-13. The sample would be

prepared by dissolving approximately 5-10 mg of **3-Methyl-5-nitrobenzoisothiazole** in 0.5-0.7 mL of deuterated chloroform (CDCl_3), with tetramethylsilane (TMS) added as an internal standard (0 ppm). The spectra would be recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy

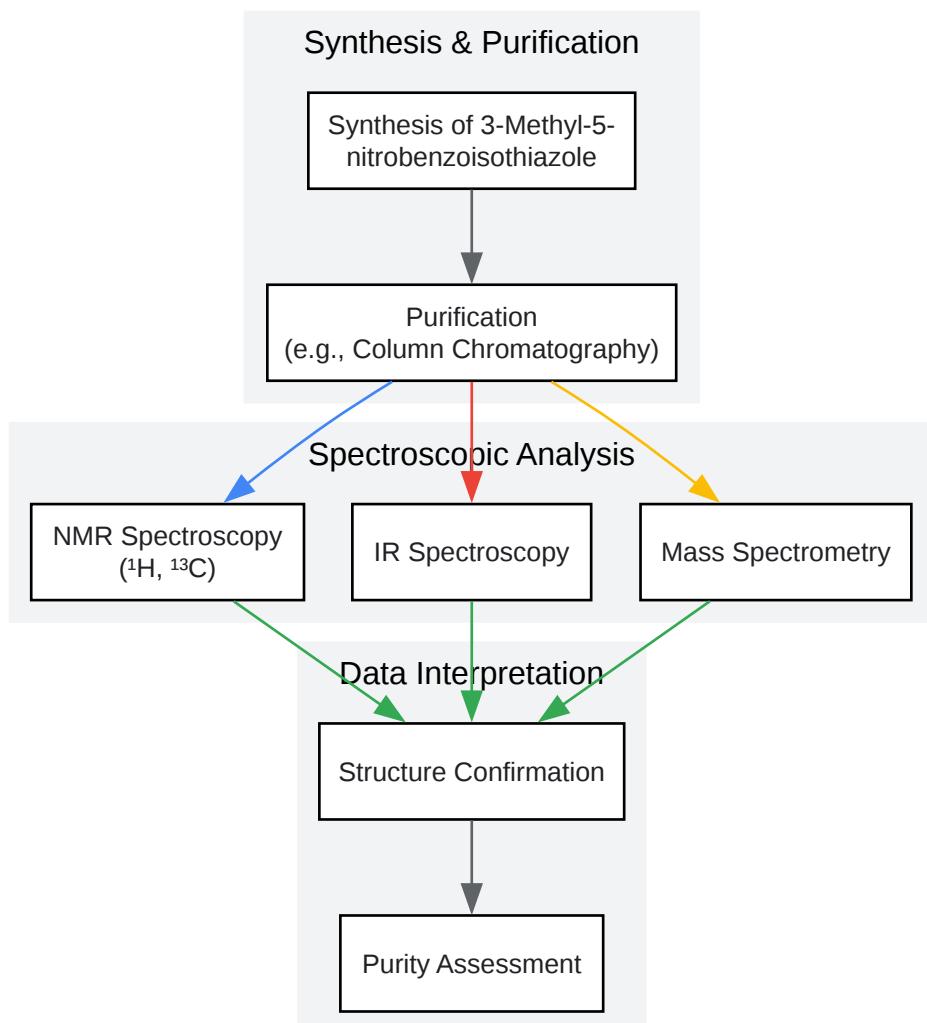
The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .

Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via a direct insertion probe or following separation by gas chromatography (GC). The ionization energy would be set to a standard 70 eV. The mass analyzer would scan a mass-to-charge (m/z) range, for example, from 40 to 400 amu.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like **3-Methyl-5-nitrobenzoisothiazole**.

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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

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References

- 1. 3-METHYL-5-NITROBENZOISOTHIAZOLE | CAS 35272-19-6 [matrix-fine-chemicals.com]
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